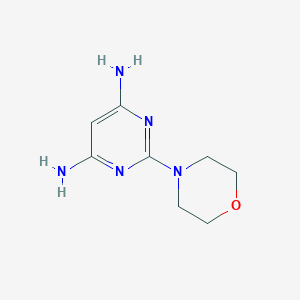

2-(4-Morpholinyl)-4,6-pyrimidinediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Morpholinyl)-4,6-pyrimidinediamine is a heterocyclic organic compound that features both morpholine and pyrimidine functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine typically involves the selective and sequential palladium-catalyzed cross-coupling reactions. One common method starts with 4,6-dichloro-2-(4-morpholinyl)pyrimidine, which undergoes cross-coupling reactions using triorganoindium reagents . This methodology is efficient and versatile, allowing the synthesis of a variety of non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions.

Industrial Production Methods

Industrial production methods for this compound often involve the dehydration of diethanolamine with concentrated sulfuric acid or the reaction of bis(2-chloroethyl)ether with ammonia, forming ammonium chloride as a byproduct .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Morpholinyl)-4,6-pyrimidinediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.

Substitution: The compound can undergo substitution reactions, particularly at the C-4 and C-6 positions, using reagents like triorganoindium.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, triorganoindium reagents, and various oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with triorganoindium reagents can yield a variety of 4,6-disubstituted pyrimidines .

Aplicaciones Científicas De Investigación

2-(4-Morpholinyl)-4,6-pyrimidinediamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential bioactive properties, including its role as an inhibitor of specific enzymes.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Morpholinyl)-4,6-pyrimidinediamine involves its interaction with molecular targets such as phosphatidylinositol 3-kinase (PI3K). By inhibiting PI3K, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, leading to the induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Morpholine: An organic compound with a similar morpholine ring structure.

4,6-Disubstituted-2-(4-morpholinyl)pyrimidines: These compounds share the pyrimidine core and morpholine substituent.

Uniqueness

2-(4-Morpholinyl)-4,6-pyrimidinediamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct bioactive properties.

Actividad Biológica

2-(4-Morpholinyl)-4,6-pyrimidinediamine, also known by its chemical formula C8H13N5O and CAS number 122324-16-7, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of morpholine with a pyrimidine derivative. Various synthetic routes have been explored to optimize yield and purity. The compound is often synthesized in laboratory settings using standard organic synthesis techniques.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and immunology. Its mechanisms of action primarily involve the inhibition of specific signaling pathways related to cancer cell proliferation and immune responses.

Anticancer Activity

- Mechanism of Action : The compound has been shown to inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways that promote tumor growth. It modulates the activity of enzymes involved in DNA synthesis and repair.

-

Case Studies :

- In a study involving human cancer cell lines (A375, MCF-7), this compound demonstrated significant cytotoxic effects. The IC50 values for these cell lines were determined through MTT assays, revealing potent anticancer properties compared to standard chemotherapeutics like 5-fluorouracil .

- Another study highlighted its effectiveness against melanoma and breast cancer cells, showing a dose-dependent increase in apoptosis as measured by flow cytometry .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties. It appears to inhibit IgE and IgG receptor signaling cascades, which are critical in allergic responses and autoimmune diseases . This suggests potential therapeutic applications in treating conditions such as asthma or other allergic disorders.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Inhibition of DNA synthesis |

| C32 | 25 | Disruption of cell cycle progression |

Table 2: Comparison with Other Anticancer Agents

| Compound | IC50 (µM) | Type |

|---|---|---|

| 5-Fluorouracil | 30 | Antimetabolite |

| Doxorubicin | 25 | Anthracycline |

| This compound | 15 | Pyrimidinediamine |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of derivatives based on the core structure of this compound. Modifications to the morpholine group have been shown to enhance anticancer activity significantly. For instance, substituting different alkyl groups on the morpholine ring has led to improved selectivity towards cancer cells while reducing toxicity to normal cells .

Moreover, molecular docking studies have been employed to predict binding affinities with various targets involved in cancer progression. These computational approaches have confirmed that modifications can lead to better interactions with key enzymes such as focal adhesion kinase (FAK), which is implicated in cancer metastasis .

Propiedades

IUPAC Name |

2-morpholin-4-ylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H4,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNINLGZOWXWNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559087 |

Source

|

| Record name | 2-(Morpholin-4-yl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122324-16-7 |

Source

|

| Record name | 2-(Morpholin-4-yl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.